molecular formula C15H14O4 B3277265 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate CAS No. 65709-20-8

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

Cat. No.: B3277265
CAS No.: 65709-20-8
M. Wt: 258.27 g/mol
InChI Key: WNLPDSSFCPHKRZ-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3-(benzyloxy)benzaldehyde using reagents such as chromium trioxide (CrO₃) in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form benzoquinones using oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents at the ortho or para positions relative to the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed

    Oxidation: Benzoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate.

    Benzoquinone: An oxidation product with distinct chemical properties.

    Phenylacetaldehyde: A structurally related compound with different reactivity.

Uniqueness

This compound is unique due to the presence of both the benzyloxy and oxoacetaldehyde groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLPDSSFCPHKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Reactant of Route 2
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Reactant of Route 3
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Reactant of Route 4
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Reactant of Route 5
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Reactant of Route 6
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

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